1,3-Diolein (CAS: 2465-32-9) is a diacylglycerol featuring two oleic acid chains esterified to the sn-1 and sn-3 positions of a glycerol backbone. This symmetrical, achiral structure distinguishes it from its sn-1,2 isomer and is fundamental to its functional properties in both biochemical synthesis and materials science. [REFS-1, REFS-2] As a key intermediate, its primary value lies in its use as a specific, high-purity precursor for structured triglycerides and as a structural component in advanced lipid-based delivery systems, where isomeric purity directly impacts the final product's characteristics and performance. [REFS-3, REFS-4]
Substituting 1,3-Diolein with its 1,2-diolein isomer, a crude diglyceride mixture, or other glycerides like monoolein or triolein is often unviable for specialized applications. In the enzymatic synthesis of structured triglycerides, such as the human milk fat substitute OPO (1,3-dioleoyl-2-palmitoylglycerol), the 1,2-isomer is a reaction byproduct and impurity that must be minimized. [1] Furthermore, the distinct molecular geometry of 1,3-diolein (symmetrical) versus 1,2-diolein (asymmetrical, chiral) leads to fundamentally different self-assembly behavior in lipid nanostructures, directly impacting the architecture and stability of drug delivery vehicles. [2] Therefore, for applications demanding high regiochemical purity and specific phase behavior, selecting the correct isomer is a critical procurement decision, not a trivial substitution.
In the enzymatic synthesis of intermediates for human milk fat substitutes (HMFS), the use of specific lipases enables high selectivity for 1,3-Diolein. One optimized process achieves a 1,3-diolein yield of 93.7% while concurrently limiting the formation of the undesired 1,2-diolein isomer to just 2.6%. [1] Another chemoenzymatic route reports a crude reaction mixture containing 90.8% 1,3-diolein, which can be purified to 98.6% purity. [2] This high isomeric purity is critical as 1,3-diolein is the direct precursor for acylating the sn-2 position to produce structured lipids like OPO (1,3-dioleoyl-2-palmitoylglycerol). [2]
| Evidence Dimension | Isomeric Yield in Optimized Enzymatic Synthesis |
| Target Compound Data | 93.7% yield of 1,3-Diolein |
| Comparator Or Baseline | 1,2-Diolein (isomeric byproduct) yield: 2.6% |
| Quantified Difference | Achieves a ~36-fold higher yield of the desired 1,3-isomer compared to the 1,2-isomer byproduct. |
| Conditions | Novozym 435-mediated esterification of oleic acid with monoolein at 60°C. |
For manufacturing high-value structured lipids, starting with high-purity 1,3-Diolein minimizes downstream purification costs and ensures the correct final product structure.
The specific positional isomerism of diolein dictates the internal architecture of pH-responsive nanoparticles. In formulations with 2-hydroxyoleic acid at a 3:2 weight ratio (diolein:2OHOA) at pH 9.0, pure 1,3-Diolein induces the formation of an inverse hexagonal (H2) phase. In contrast, under identical conditions, the 1,2-diolein isomer also forms a hexagonal phase, but a mixture of the two isomers suppresses this phase transition, resulting in a lamellar (Lα) phase. [1] This demonstrates that the symmetrical geometry of 1,3-Diolein provides a distinct self-assembly behavior compared to its chiral 1,2-isomer or a mixed-isomer system.
| Evidence Dimension | Resulting Nanostructure Phase |
| Target Compound Data | Inverse hexagonal (H2) phase |
| Comparator Or Baseline | Mixture of 1,2- and 1,3-diolein: Lamellar (Lα) phase |
| Quantified Difference | Qualitative difference in the fundamental liquid crystalline phase (Hexagonal vs. Lamellar). |
| Conditions | Aqueous nanodispersions with 2-hydroxyoleic acid (3:2 weight ratio) at pH 9.0 and 25°C. |
For developers of advanced drug delivery systems, selecting pure 1,3-Diolein provides precise control over nanoparticle structure, which is critical for drug loading, release kinetics, and stability.
1,3-Diolein exhibits a distinct melting point that differentiates it from other common glycerides, influencing its handling, storage, and formulation processing. Its reported melting point of 21.5°C means it is a liquid or soft solid at typical ambient temperatures. This is significantly lower than the melting point of 1-monoolein, a common monoglyceride substitute, which melts at approximately 35°C. [1] Conversely, it is higher than that of triolein, the corresponding triglyceride, which melts at around -4 to 5°C. [2]
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 21.5°C |
| Comparator Or Baseline | 1-Monoolein: ~35°C | Triolein: -4 to 5°C |
| Quantified Difference | Melts ~13.5°C lower than 1-monoolein and ~16.5-25.5°C higher than triolein. |
| Conditions | Standard atmospheric pressure. |
This specific melting behavior allows for processing at lower temperatures than saturated monoglycerides, potentially preserving sensitive active ingredients, while offering different solidification properties than fully unsaturated triglycerides.
As a direct precursor for the synthesis of 1,3-dioleoyl-2-palmitoylglycerol (OPO), a structured lipid that mimics the triglyceride profile of human milk fat. The high isomeric purity of 1,3-Diolein is essential for achieving high yields and the correct regiochemistry of the final OPO product, which is critical for infant nutrition. [REFS-1, REFS-2]
For the formulation of non-lamellar liquid crystalline nanoparticles (e.g., hexosomes) for drug delivery. The unique, symmetrical molecular shape of 1,3-Diolein enables the formation of specific internal phases (like the H2 phase) that are not accessible with mixed-isomer or 1,2-diolein systems under the same conditions, allowing for precise control over drug encapsulation and release profiles. [3]
Used as a functional excipient where its specific melting point of ~21.5°C is advantageous. This allows for melt-based formulation processes at temperatures lower than those required for saturated glycerides, while providing a different solidification and texture profile compared to triglycerides that are liquid at refrigeration temperatures.